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Executive Summary

Sapriparaquinone is a rare diterpenoid quinone belonging to the 4,5-seco-5,10-friedoabietane
class.[1] Predominantly isolated from the roots of Salvia prionitis Hance (Lamiaceae), this
molecule represents a significant chemotaxonomic marker and a potential lead compound in
oncology due to its cytotoxic activity against specific leukemic cell lines (e.g., P388).

This technical guide provides a comprehensive analysis of the molecular weight, physical
properties, structural elucidation, and isolation protocols for Sapriparaquinone. It is designed
for researchers requiring high-fidelity data for phytochemical analysis or pharmacological
screening.

Chemical Identity and Physicochemical
Properties[1][2][3][4][5][6][7]

Sapriparaquinone is characterized by a rearranged abietane skeleton where the A-ring has
undergone oxidative cleavage (seco-) and subsequent rearrangement. It exists as a para-
naphthoquinone derivative, distinct from its isomer, Saprorthoquinone.
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ble 1: hvsicochemical Specificat

Property Specification

Common Name Sapriparaquinone

4-hydroxy-7-methyl-8-(4-methylpentyl)-3-

(propan-2-yl)naphthalene-1,2-dione (Note:
IUPAC Name Nomenclature varies by oxidation state; often

referred to as a 1,4-naphthoquinone derivative

in isolation literature)

CAS Registry Number 119139-54-7

Molecular Formula C20H2603

Molecular Weight 314.42 g/mol

Exact Mass 314.1882 Da

Appearance Yellow amorphous solid or powder

Soluble in Chloroform (CHCIs), Methanol
Solubility (MeOH), Ethanol (EtOH), Ethyl Acetate;

Insoluble in Water

UV Absorption ( ~214 nm, 272 nm, 305 nm (Characteristic of

) conjugated quinoid systems)

IR Absorption ( ~1650 cm~t (Conjugated Carbonyl), ~3300-

) 3400 cm~1 (Hydroxyl, if present/hydrated)

Structural Characterization & Logic

The identification of Sapriparaquinone relies on distinguishing it from its ortho-quinone analog
(Saprorthoquinone) and other abietane diterpenoids.

Mass Spectrometry (MS)

e |onization Mode: ESI-MS or EI-MS.
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o Key Peaks:
o [M]+ or [M+H]+: 314/315 m/z.
o Fragmentation: Loss of methyl groups (M-15) and isopropyl fragments is common.

o Logic: The molecular ion peak confirms the C20H2603 composition, ruling out more highly
oxygenated derivatives (e.g., 3-hydroxysapriparaquinone, C20H2604, MW ~330).

Nuclear Magnetic Resonance (NMR)

e 'H NMR (Chloroform-d):

o Isopropyl Group: Septet at ~3.1-3.3 ppm (methine) and two doublets at ~1.2-1.3 ppm
(methyls).

o Quinone Protons: If the A-ring is open (seco-), specific olefinic or aromatic protons appear
in the 6.0-8.0 ppm region depending on the degree of aromatization.

o Methyl Groups: Singlets for C-methyls on the aromatic/quinone core.
e 1BC NMR:
o Carbonyls: Distinct signals at ~180-190 ppm indicate the para-quinone moiety.

o Differentiation: The shift of carbonyl carbons distinguishes para-quinones
(symmetric/shielded) from ortho-quinones (deshielded).

Biological Context: Mechanism & Activity[2][11][13]

Cytotoxicity: Sapriparaquinone exhibits significant cytotoxicity against P388 lymphocytic
leukemia cells. The mechanism is hypothesized to involve:

e Michael Addition: The quinone moiety acts as an electrophile, reacting with nucleophilic
sulfhydryl groups on critical cellular enzymes.

e ROS Generation: Redox cycling of the quinone core generates reactive oxygen species,
inducing oxidative stress and apoptosis.
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Experimental Protocol: Isolation from Salvia
prionitis

Objective: Isolate high-purity Sapriparaquinone from dried Salvia prionitis roots.

Workflow Visualization
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Figure 1: Step-by-step isolation workflow for diterpenoid quinones from plant matrix.
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Detailed Methodology

» Extraction:
o Pulverize dried roots of Salvia prionitis (1.0 kg).
o Extract with 95% Ethanol (3 x 5 L) under reflux for 3 hours per cycle.

o Combine filtrates and evaporate under reduced pressure (Rotavap, 45°C) to yield a crude
gum.

e Fractionation:

o Suspend crude extract in water. Partition sequentially with Petroleum Ether, Ethyl Acetate
(EtOACc), and n-Butanol.

o The EtOAc fraction typically contains the diterpenoid quinones.
 Purification:

Load the EtOAc fraction onto a Silica Gel 60 column.

(¢]

[¢]

Elute with a gradient of Hexane:Ethyl Acetate (starting 100:0 - 80:20 — 50:50).

[¢]

Monitor fractions via TLC (Visualize with 10% H2SO4/EtOH and heat; quinones appear as
yellow/orange spots).

[¢]

Sapriparaquinone typically elutes in non-polar to mid-polar fractions (e.g., 9:1
Hexane:EtOAC).

e Final Polish:

o Recrystallize active fractions from Methanol or Acetone/Hexane to obtain yellow
amorphous solids.

Biosynthetic Relationship

Sapriparaquinone is a rearranged abietane. Understanding its relationship to other Salvia
markers is crucial for chemotaxonomy.
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Figure 2: Proposed biosynthetic pathway linking Sapriparaquinone to the abietane skeleton.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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